Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-
Descripción general
Descripción
Synthesis Analysis
While specific synthesis methods for Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- were not found, a related compound, N-(5-dehydroabietyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamides, was synthesized by reacting benzenesulfonyl chloride with 2-amino-5-dehydroabietyl-1,3,4-thiadiazole . This may provide some insight into potential synthesis methods for the compound .Aplicaciones Científicas De Investigación
Antiviral Activity
Succinamic acid derivatives exhibit notable antiviral properties. For instance, compounds synthesized from this class have demonstrated specific anti-tobacco mosaic virus activity (Chen et al., 2010).
Synthesis and Structural Studies
Succinamic acid is used in the synthesis of various compounds and complex structures. Its applications in the creation of copper(II) complexes reveal different coordination modes and interesting crystal structures, contributing to the understanding of coordination chemistry and material science (Lazarou et al., 2010).
Development of New Pharmaceuticals
The chemical structure of succinamic acid derivatives, specifically those involving the 1,3,4-thiadiazol moiety, plays a significant role in the development of new pharmaceuticals. These derivatives have been evaluated for their antibacterial and antifungal activities, indicating potential as new therapeutic agents (Al-Azzawi & Yaseen, 2011).
Insecticidal Properties
Research has shown that N-(5-aryl-1,3,4-thiadiazol-2-yl)amides, a category including succinamic acid derivatives, can be developed as a new class of insecticides, demonstrating effectiveness against various sap-feeding pests (Eckelbarger et al., 2017).
Anticancer Research
In the field of anticancer research, succinamic acid derivatives have been synthesized and evaluated for their efficacy against cancer cell lines. The findings suggest potential therapeutic applications in cancer treatment (Shafique et al., 2018).
Antimicrobial Activity
1,3,4-Thiadiazole derivatives of succinamic acid have demonstrated significant antimicrobial activity. This is particularly relevant in the development of new antimicrobial agents that can be effective against various bacterial strains (Sych et al., 2019).
Propiedades
IUPAC Name |
4-oxo-4-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-5(2)8-11-12-9(16-8)10-6(13)3-4-7(14)15/h5H,3-4H2,1-2H3,(H,14,15)(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEKLMAPAJFPHMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(S1)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60148250 | |
Record name | Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |
CAS RN |
107811-08-5 | |
Record name | Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107811085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Succinamic acid, N-(5-isopropyl-1,3,4-thiadiazol-2-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60148250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.